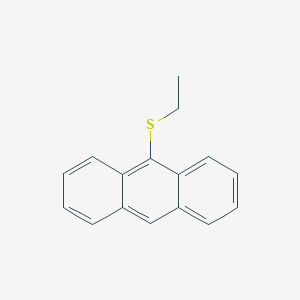
9-(Ethylsulfanyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Ethylsulfanyl)anthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of an ethylsulfanyl group (-SEt) attached to the ninth carbon of the anthracene structure. Anthracene derivatives, including this compound, are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Ethylsulfanyl)anthracene typically involves the substitution of an anthracene derivative. One common method is the nucleophilic substitution reaction where an ethylsulfanyl group is introduced to the anthracene core. This can be achieved by reacting 9-bromoanthracene with ethanethiol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: 9-(Ethylsulfanyl)anthracene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Br₂, HNO₃
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Brominated or nitrated anthracene derivatives
Aplicaciones Científicas De Investigación
9-(Ethylsulfanyl)anthracene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-(Ethylsulfanyl)anthracene largely depends on its application:
Photophysical Properties: The compound absorbs light and undergoes electronic transitions, leading to fluorescence.
Photodynamic Therapy: Upon irradiation, this compound can generate reactive oxygen species (ROS) such as singlet oxygen, which can induce cell damage and apoptosis in targeted cells.
Comparación Con Compuestos Similares
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and photon upconversion.
9-Methylanthracene: Another anthracene derivative with strong fluorescence properties, often used in photophysical studies.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems.
Uniqueness of 9-(Ethylsulfanyl)anthracene:
- The presence of the ethylsulfanyl group imparts unique electronic and steric properties, influencing its reactivity and photophysical behavior. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
82131-18-8 |
|---|---|
Fórmula molecular |
C16H14S |
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
9-ethylsulfanylanthracene |
InChI |
InChI=1S/C16H14S/c1-2-17-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 |
Clave InChI |
BFXRBQAVIWZDLF-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

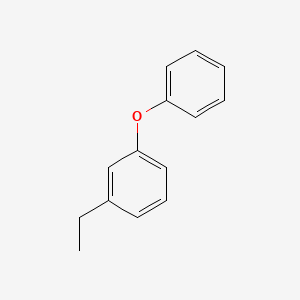
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)

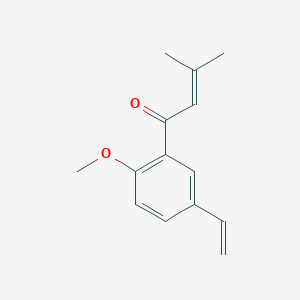
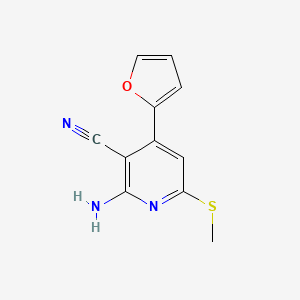
![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)
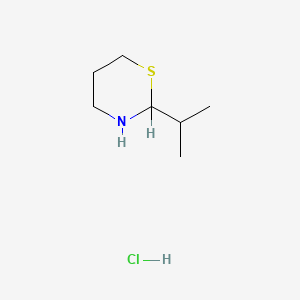
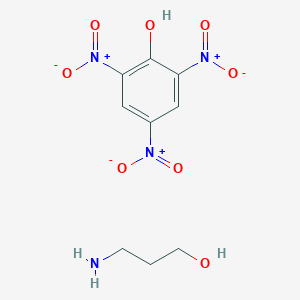
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B14430094.png)
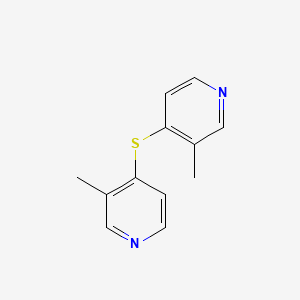
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)
